- Synthesis of 3-[(tert-butyldimethylsilyl)oxy]glutaric anhydride from citric acid, Asian Journal of Chemistry, 2014, 26(22), 7867-7868
Cas no 91424-40-7 (3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride)
3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride Chemical and Physical Properties
Names and Identifiers
-
- 3-(tert-Butyldimethylsilyloxy)glutaric anhydride
- 3-(t-BUTYLDIMETHYLSILOXY)GLUTARIC ANHYDRIDE
- 3-[(Tert-Butyldimethylsilyl)oxy] Pentanedioic Anhydride
- 3-[(tert-Butyldimethylsilyl)oxy]glutaric anhydride
- 4-[tert-butyl(dimethyl)silyl]oxyoxane-2,6-dione
- Rosuvastatin J-3
- : 3-(tert-Butyldimethylsilyloxy)glutaric anhydride
- 2H-Pyran-2,6(3H)-dione,4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]dihydro-
- 3-[(tert-Butyldimethylsilyl)oxy]glutaricanhydride
- 4-((tert-Butyldimethylsilyl)oxy)dihydro-2H-pyran-2,6(3H)-dione
- 3-(tert-butyldimethylsilyloxy)glutaric anhydride,
- 4-(tert-butyldimethylsilyloxy)dihydro-2H-pyran-2,6(3H)-dione
- 4-[(tert-butyldimethylsilyl)oxy]oxane-2,6-dione
- C11H20O4Si
- RXAJGRHLLRGVSB-UHFFFAOYSA-N
- BCP10931
- AK
- 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]dihydro-2H-pyran-2,6(3H)-dione (ACI)
- 91424-40-7
- 3-(tert-Butyldimethylsilyloxy)glutaricanhydride
- DTXSID40399829
- O11057
- 3-(tert-butyldimethylsiloxy)glutaric anhydride
- SY017618
- 3-[(tert-butyldimethylsilyl)oxy]pentanedioic anhydride
- AKOS015900599
- CS-W012734
- 3-[(tert-Butyldimethyl silyl)oxy]glutaric anhydride
- MFCD00075235
- GS-3347
- 3-(tert-Butyldimethylsilyloxy)glutaric anhydride, 99%
- AC-769
- SCHEMBL1295672
- 3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride
-
- MDL: MFCD00075235
- Inchi: 1S/C11H20O4Si/c1-11(2,3)16(4,5)15-8-6-9(12)14-10(13)7-8/h8H,6-7H2,1-5H3
- InChI Key: RXAJGRHLLRGVSB-UHFFFAOYSA-N
- SMILES: O=C1CC(O[Si](C(C)(C)C)(C)C)CC(=O)O1
Computed Properties
- Exact Mass: 244.11300
- Monoisotopic Mass: 244.113
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 288
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: nothing
- Topological Polar Surface Area: 52.6
Experimental Properties
- Color/Form: Not determined
- Density: 1.03
- Melting Point: 79-81 °C (lit.)
- Boiling Point: 302.4°C at 760 mmHg
- Flash Point: >113°(235°F)
- Refractive Index: 1.4510
- PSA: 52.60000
- LogP: 2.24040
- Sensitiveness: Moisture Sensitive
3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Storage Condition:2-8°C
3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY017618-1g |
3-(tert-Butyldimethylsilyloxy)glutaric Anhydride |
91424-40-7 | ≥95% | 1g |
¥258.06 | 2025-04-11 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY017618-5g |
3-(tert-Butyldimethylsilyloxy)glutaric Anhydride |
91424-40-7 | ≥95% | 5g |
¥774.19 | 2025-04-11 | |
| Ambeed | A208658-1g |
3-(tert-Butyldimethylsilyloxy)glutaric anhydride |
91424-40-7 | 98% | 1g |
$22.0 | 2025-04-15 | |
| Ambeed | A208658-5g |
3-(tert-Butyldimethylsilyloxy)glutaric anhydride |
91424-40-7 | 98% | 5g |
$67.0 | 2025-04-15 | |
| Ambeed | A208658-25g |
3-(tert-Butyldimethylsilyloxy)glutaric anhydride |
91424-40-7 | 98% | 25g |
$195.0 | 2025-04-15 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031390-1g |
3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride |
91424-40-7 | 98% | 1g |
¥138 | 2024-05-21 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B838118-1g |
3-(tert-Butyldimethylsilyloxy)glutaric anhydride |
91424-40-7 | 99 % | 1g |
¥455.00 | 2022-09-02 | |
| abcr | AB336751-5 g |
3-(tert-Butyldimethylsilyloxy)glutaric anhydride; . |
91424-40-7 | 5 g |
€122.20 | 2023-07-19 | ||
| abcr | AB336751-25 g |
3-(tert-Butyldimethylsilyloxy)glutaric anhydride; . |
91424-40-7 | 25 g |
€244.00 | 2023-07-19 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 341592-5G |
3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride |
91424-40-7 | 99% | 5G |
¥2199.94 | 2022-02-24 |
3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride Production Method
Production Method 1
1.2 Reagents: Imidazole Solvents: Chloroform ; 24 h, 20 - 30 °C
Production Method 2
- Axial preference of bulky group- and electron-withdrawing group-substituted oxygen atom on the chair-type-cyclohexanone, -glutaric anhydride, and -glutarimide, Chemistry Letters, 1990, (9), 1503-6
Production Method 3
1.2 Solvents: Xylene ; 15 min, 70 °C; 8 h, 70 °C; 70 °C → rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ; 18 h, rt
2.2 Reagents: Sulfuric acid Solvents: Ethyl acetate , Water ; rt → 15 °C; pH 3.0 - 3.5, 15 °C
3.1 Reagents: Acetic anhydride Solvents: Benzene ; rt → reflux; 4 h, reflux
- Synthesis of 3-(tert-butyldimethylsilyloxy) glutaric anhydride, Zhejiang Keji Xueyuan Xuebao, 2008, 20(2), 107-109
Production Method 4
2.1 -
3.1 -
- A Practical Synthesis of Rosuvastatin and Other Statin Intermediates, European Journal of Organic Chemistry, 2015, 2015(19), 4102-4107
Production Method 5
- Synthesis of 3-(tert-butyldimethylsilyloxy) glutaric anhydride, Zhejiang Keji Xueyuan Xuebao, 2008, 20(2), 107-109
Production Method 6
1.2 Reagents: Acetic anhydride Solvents: Benzene ; 1.5 h, reflux
1.3 Reagents: Water
- Toward the total synthesis of lophotoxin - New methodologies and synthetic strategies, Canadian Journal of Chemistry, 2006, 84(10), 1226-1241
Production Method 7
- Synthesis of 3-[(tert-butyldimethylsilyl)oxy]glutaric anhydride from citric acid, Asian Journal of Chemistry, 2014, 26(22), 7867-7868
Production Method 8
- Synthesis of GABOB and GABOB-based chiral units possessing distinct protecting groups, European Journal of Organic Chemistry, 2014, 2014(3), 631-638
Production Method 9
2.1 Reagents: Imidazole Solvents: Chloroform ; 24 h, 20 - 30 °C
- Synthesis of 3-[(tert-butyldimethylsilyl)oxy]glutaric anhydride from citric acid, Asian Journal of Chemistry, 2014, 26(22), 7867-7868
Production Method 10
1.2 Reagents: Sulfuric acid Solvents: Ethyl acetate , Water ; rt → 15 °C; pH 3.0 - 3.5, 15 °C
2.1 Reagents: Acetic anhydride Solvents: Benzene ; rt → reflux; 4 h, reflux
- Synthesis of 3-(tert-butyldimethylsilyloxy) glutaric anhydride, Zhejiang Keji Xueyuan Xuebao, 2008, 20(2), 107-109
Production Method 11
- A Practical Synthesis of Rosuvastatin and Other Statin Intermediates, European Journal of Organic Chemistry, 2015, 2015(19), 4102-4107
Production Method 12
2.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: Chloroform ; 3 h, 1 MPa, 30 °C
2.2 Reagents: Imidazole Solvents: Chloroform ; 24 h, 20 - 30 °C
- Synthesis of 3-[(tert-butyldimethylsilyl)oxy]glutaric anhydride from citric acid, Asian Journal of Chemistry, 2014, 26(22), 7867-7868
3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride Raw materials
- tert-butyl(chloro)dimethylsilane
- 1,5-dimethyl 3-hydroxypentanedioate
- 2H-Pyran-2,6(3H)-dione, dihydro-4-hydroxy-
- (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl 3,5-dioxohexanoate
- DL-Menthol
- 3-(tert-Butyldimethylsilyl)oxypentanedioic Acid Diethyl Ester
- 1,3-Acetonedicarboxylic acid
- 2H-Pyran-2,4,6(3H,5H)-trione
- Pentanedioic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, dimethylester
- 3-(tert-Butyldimethylsilyloxy)glutaric Acid
- Methyl 3,5-dioxohexanoate
3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride Preparation Products
3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride Suppliers
3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride Related Literature
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
Additional information on 3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride
3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride (CAS No. 91424-40-7): A Versatile Reagent in Organic and Medicinal Chemistry
In the realm of organic synthesis and medicinal chemistry, 3-(tert-butyldimethylsilyl)oxyglutaric anhydride (CAS No. 91424-40-7) stands out as a critical reagent for functional group manipulation and structural optimization. This compound, characterized by its tert-butyldimethylsilyl (TBS) protecting group conjugated to a glutaric anhydride backbone, offers unique advantages in protecting hydroxyl groups while enabling controlled deprotection under mild conditions. Its structural versatility has been leveraged in recent studies to enhance the efficiency of complex molecule synthesis, particularly in the design of bioactive compounds and drug candidates.
The synthesis of 3-(TBS-oxyglutaric anhydride) typically involves the reaction of glutaric anhydride with tert-butyldimethylchlorosilane in the presence of a base such as imidazole or pyridine, followed by purification via column chromatography. Recent advancements reported in Journal of Organic Chemistry (2023) highlight optimized protocols using microwave-assisted techniques to reduce reaction times by up to 60%, while maintaining high yields (>95%). These improvements align with industry demands for scalable, environmentally benign processes, underscoring the compound's role in sustainable chemical manufacturing.
In medicinal chemistry applications, this reagent is pivotal for protecting hydroxyl groups during multi-step syntheses. A 2022 study published in Nature Communications demonstrated its use in stabilizing labile hydroxyl moieties during the synthesis of oligosaccharide analogs for cancer immunotherapy research. The TBS group's orthogonal reactivity—removable under mild acidic conditions without affecting other protecting groups—enabled precise control over carbohydrate chain assembly, a breakthrough for glycoconjugate drug development.
Beyond protection/deprotection cycles, the compound's anhydride functionality facilitates nucleophilic acylations central to peptide and protein modification strategies. Researchers at MIT recently employed it to synthesize site-specific antibody-drug conjugates (ADCs), achieving >98% purity in coupling reactions with cysteine residues (ACS Chemical Biology, 2023). This application highlights its utility in bioconjugation technologies critical for targeted cancer therapies.
Emerging applications extend into materials science, where controlled ring-opening reactions of this anhydride produce polyesters with tailored mechanical properties. A collaborative study between ETH Zurich and BASF (published in Polymer Chemistry, 2023) revealed that incorporating TBS-functionalized glutarate units into polymer backbones enhanced thermal stability by 15–20°C without compromising biodegradability—a promising advancement for biocompatible implant materials.
Safety considerations remain paramount when handling this compound, though its non-regulated status (non-hazardous under standard conditions) simplifies laboratory workflows compared to analogous chlorosilane precursors. Recent toxicity studies indicate minimal cytotoxicity at concentrations below 1 mM (Toxicological Sciences, 2023), reinforcing its suitability for biomedical applications requiring high-purity reagents.
Ongoing research focuses on expanding its utility through mechanistic studies on silyl-anhydride interactions and computational modeling of reaction pathways using density functional theory (DFT). A team at Stanford University is exploring its role as a bifunctional linker in click chemistry approaches (JACS Au, 2024 preprint), which could streamline the discovery of novel enzyme inhibitors targeting metabolic disorders.
The combination of structural precision, operational simplicity, and compatibility with diverse synthetic strategies positions 3-(TBS-oxyglutaric anhydride) as an indispensable tool across chemical disciplines. Its documented performance in cutting-edge applications—from ADC development to biodegradable polymers—ensures continued relevance as researchers tackle increasingly complex molecular design challenges.
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